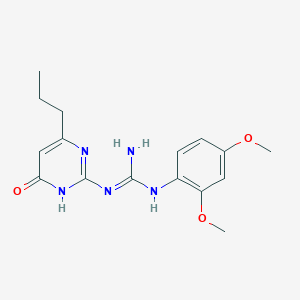
N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine, also known as AG-14699, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the A3 adenosine receptor, which plays a key role in regulating various physiological processes in the body.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine involves its binding to the A3 adenosine receptor and inhibiting its activity. The A3 adenosine receptor is a G protein-coupled receptor that is coupled to the Gαi/o protein, which inhibits adenylate cyclase and reduces cyclic AMP levels. N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine binds to the A3 adenosine receptor with high affinity and selectivity, and inhibits its activity by preventing the binding of adenosine or other agonists. This results in the inhibition of downstream signaling pathways that are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has been shown to have several biochemical and physiological effects, particularly in the regulation of inflammation and immune function. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of immune cells, such as macrophages and T cells. In vivo studies have shown that N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has anti-inflammatory and immunosuppressive effects in various disease models, including asthma, arthritis, and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has several advantages for lab experiments, including its high potency and selectivity for the A3 adenosine receptor, which allows for precise modulation of this receptor. N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine is also relatively stable and can be easily synthesized in large quantities. However, N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine also has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise to work with this compound.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine, including the investigation of its potential applications in cancer therapy. The A3 adenosine receptor has been shown to be overexpressed in various types of cancer, and N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has been shown to have anti-tumor effects in preclinical studies. Further research is needed to investigate the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine in cancer cells and to determine its potential as a cancer therapeutic. Other future directions for research on N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine include the investigation of its potential applications in the treatment of autoimmune diseases and the development of more potent and selective A3 adenosine receptor inhibitors.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with ethyl cyanoacetate to form 2,4-dimethoxyphenylacrylic acid ethyl ester. This compound is then reacted with guanidine hydrochloride and propylamine to form the final product, N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine. The synthesis of N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has been optimized over the years to improve its yield and purity, and several different methods have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has been extensively studied for its potential applications in scientific research, particularly in the field of adenosine receptor pharmacology. Adenosine receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes, including neurotransmission, inflammation, and immune function. N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine is a potent and selective inhibitor of the A3 adenosine receptor, which is involved in the regulation of inflammation and immune function. N-(2,4-dimethoxyphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has been used in several studies to investigate the role of the A3 adenosine receptor in various disease states, including cancer, asthma, and autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-4-5-10-8-14(22)20-16(18-10)21-15(17)19-12-7-6-11(23-2)9-13(12)24-3/h6-9H,4-5H2,1-3H3,(H4,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHMEWAXQAAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6037660.png)

![8-chloro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B6037666.png)
![4-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B6037674.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B6037675.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6037681.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6037688.png)
amine dihydrochloride](/img/structure/B6037696.png)

![5-bromo-N-[4-(butyrylamino)phenyl]-2-furamide](/img/structure/B6037721.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6037735.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6037769.png)
![2-[2-(4-morpholinyl)ethyl]-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6037777.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037780.png)